molecular formula C15H25N5O3 B2720355 7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 476294-48-1

7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2720355
CAS No.: 476294-48-1
M. Wt: 323.397
InChI Key: CKXZNFSBCDPUBS-UHFFFAOYSA-N
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Description

7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its heptyl and hydroxyethylamino substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with heptyl and hydroxyethylamine groups under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the purine ring or the substituents, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the heptyl or hydroxyethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or azides.

Scientific Research Applications

7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylamino group may facilitate binding to specific sites on proteins or nucleic acids, modulating their activity. The heptyl group can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The hydroxyethylamino group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

7-heptyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-3-4-5-6-7-9-20-11-12(17-14(20)16-8-10-21)19(2)15(23)18-13(11)22/h21H,3-10H2,1-2H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZNFSBCDPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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